molecular formula C23H25N5O4 B15022502 7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15022502
M. Wt: 435.5 g/mol
InChI Key: MHLWZMCESUTCIK-UHFFFAOYSA-N
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Description

7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes multiple methoxyphenyl groups and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 4-methoxybenzyl chloride under basic conditions, followed by amination with 4-methoxybenzylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methoxy groups yields phenolic derivatives, while reduction can lead to demethylated products.

Scientific Research Applications

7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in chocolate with mild stimulant properties.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of multiple methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H25N5O4/c1-26-20-19(21(29)27(2)23(26)30)28(14-16-7-11-18(32-4)12-8-16)22(25-20)24-13-15-5-9-17(31-3)10-6-15/h5-12H,13-14H2,1-4H3,(H,24,25)

InChI Key

MHLWZMCESUTCIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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